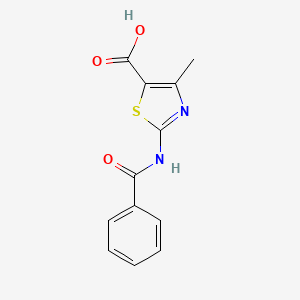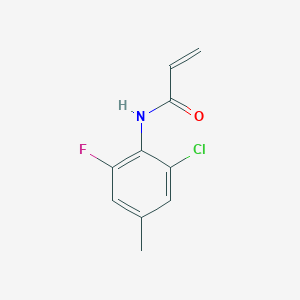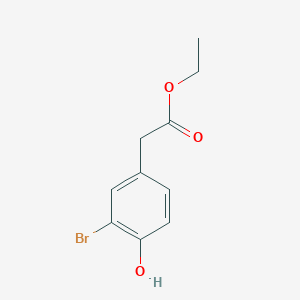
Ethyl 2-(3-bromo-4-hydroxyphenyl)acetate
Vue d'ensemble
Description
Ethyl 2-(3-bromo-4-hydroxyphenyl)acetate is a chemical compound with the CAS Number: 29121-25-3 . It has a molecular weight of 259.1 and a linear formula of C10H11BrO3 . The compound appears as a white to tan solid .
Molecular Structure Analysis
The molecular structure of this compound consists of an ethyl group (C2H5) attached to an acetate group (CH2COO) which is further connected to a phenyl ring. The phenyl ring carries a bromo (Br) and a hydroxy (OH) functional group .Physical And Chemical Properties Analysis
This compound is a white to tan solid . The compound has a molecular weight of 259.1 and a linear formula of C10H11BrO3 . The boiling point is 85-86 °C at 20 mm Hg (lit.) , and it has a theoretical density of 1.01 g/mL at 25 °C (lit.) . The refractive index is n20/D 1.465 (lit.) .Applications De Recherche Scientifique
Enzymatic Resolution and Synthesis
Ethyl 2-(3-bromo-4-hydroxyphenyl)acetate is explored in the context of enzymatic resolution, where it serves as a precursor for the synthesis of bioactive molecules. For instance, Liese et al. (2002) detail the use of a membrane reactor for the kinetic resolution of ethyl 2-hydroxy-4-phenylbutyrate, highlighting its significance in the synthesis of ACE inhibitors. This process utilizes the lipase from Pseudomonas cepacia, demonstrating an efficient method to achieve high enantiomeric excess and space-time yield in the production of pharmaceutical intermediates (Liese, Kragl, Kierkels, & Schulze, 2002).
Metabolic Pathway Studies
Research by Kanamori et al. (2002) on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats identifies urinary metabolites that share structural similarities with this compound. These studies are critical for understanding the metabolic pathways and potential toxicological profiles of related compounds (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Synthesis of Antimalarial Drugs
Magadum and Yadav (2018) discuss the chemoselective acetylation of 2-aminophenol for the synthesis of N-(2-hydroxyphenyl)acetamide, a crucial intermediate in the natural synthesis of antimalarial drugs. This research underscores the role of this compound derivatives in the development of treatments for malaria, showcasing innovative approaches to drug synthesis (Magadum & Yadav, 2018).
Marine Fungal Compounds
Wu et al. (2010) highlight the discovery of new compounds from the marine fungus Penicillium sp., where derivatives of this compound contribute to the understanding of marine natural products and their potential pharmaceutical applications. The study emphasizes the diversity of chemical structures obtainable from marine sources and their relevance to medicinal chemistry (Wu, Tian, Feng, Li, Zhang, & Pei, 2010).
Crystal Structure Analysis
The work by Kaur et al. (2012) on the crystal and molecular structures of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate and its bromophenyl counterpart provides insight into the structural properties of compounds structurally related to this compound. This research aids in understanding the physical and chemical characteristics essential for the development of new materials and pharmaceuticals (Kaur, Jasinski, Butcher, Yathirajan, Mayekar, & Narayana, 2012).
Propriétés
IUPAC Name |
ethyl 2-(3-bromo-4-hydroxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5,12H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBNYOULFVVQQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2652586.png)
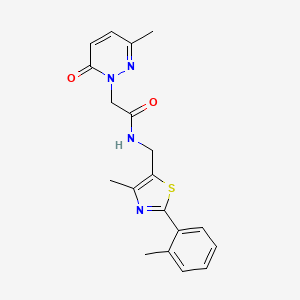
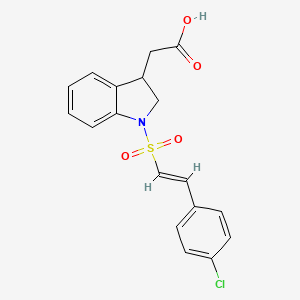
![3-(3-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2652590.png)
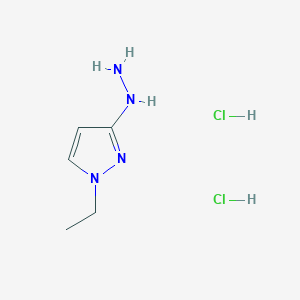
![8-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2652594.png)
![N-(4-fluorooxolan-3-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2652595.png)



![(1S,2R,3R,6S,7R)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2652601.png)
